2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
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Overview
Description
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a chemical compound with the molecular formula C14H15N and a molecular weight of 197.27 g/mol . This compound is known for its unique structure, which includes a benzyl group attached to a tetrahydrocyclopenta[b]pyrrole ring system.
Preparation Methods
The synthesis of 2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be achieved through several synthetic routes. One common method involves the Au(I)-catalyzed tandem reaction, which uses 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or ammonium acetate (NH4OAc) as starting materials . This reaction proceeds under moderate to good yields, producing polysubstituted pyrroles
Chemical Reactions Analysis
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2). The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives of the original compound with modified functional groups .
Scientific Research Applications
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a bioactive molecule with selective activity on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . This makes it a candidate for the development of anti-inflammatory drugs. Additionally, its unique structure and reactivity make it valuable in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole involves its interaction with molecular targets such as COX-2. By selectively inhibiting this enzyme, the compound can reduce inflammation and pain. The pathways involved in this process include the arachidonic acid pathway, where COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparison with Similar Compounds
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole and 2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole. These compounds share a similar core structure but differ in the substituents attached to the ring system. The presence of the benzyl group in this compound imparts unique properties, such as enhanced bioactivity and reactivity, making it distinct from its analogs .
Biological Activity
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique fused bicyclic structure that includes a tetrahydrocyclopenta[b]pyrrole moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrrole derivatives can disrupt bacterial cell membranes and inhibit key enzymes essential for bacterial survival. The specific mechanisms may vary based on the structural modifications present in the compound .
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The apoptosis mechanism involves caspase activation and modulation of cellular proliferation pathways .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation.
- Cell Membrane Disruption : Similar to other pyrrole derivatives, it may disrupt bacterial cell membranes, leading to cell death .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Study | Biological Activity | Methodology | Findings |
---|---|---|---|
Study A | Antimicrobial | Disk diffusion | Significant inhibition of bacterial growth at specific concentrations. |
Study B | Anticancer | Cell viability assay | Induced apoptosis in cancer cell lines (e.g., HepG2) with IC50 values indicating potency. |
Study C | Enzyme inhibition | Enzyme assays | Demonstrated competitive inhibition against target enzymes involved in cancer metabolism. |
Case Studies
- Case Study on Anticancer Activity : A study evaluated the cytotoxic effects of various pyrrole derivatives against HepG2 liver cancer cells. The results indicated that this compound exhibited a significant reduction in cell viability at concentrations above 50 µM.
- Case Study on Antimicrobial Properties : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Properties
IUPAC Name |
2-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14(12)15-13/h1-3,5-6,10,15H,4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEJLWHTYRLLSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.